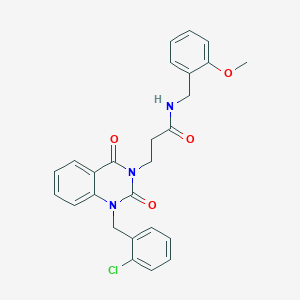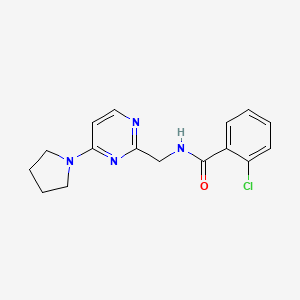![molecular formula C22H21N3O5S B2839102 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893993-00-5](/img/structure/B2839102.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide” is a complex organic molecule. It contains a benzodioxole group, a pyridazine ring, and a dimethoxyphenyl group, which are all common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxole and pyridazine rings are likely to be planar, while the dimethoxyphenyl group could add some three-dimensionality to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thioacetamide group could potentially undergo hydrolysis, while the benzodioxole and pyridazine rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and pyridazine rings could increase its aromaticity and stability, while the dimethoxyphenyl group could affect its solubility .Applications De Recherche Scientifique
Structure-Activity Relationships in Medicinal Chemistry
- Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocycles to improve metabolic stability. This includes investigations on compounds with similar complex structures to understand their in vitro potency and in vivo efficacy, which could provide a framework for evaluating the compound of interest (Stec et al., 2011).
Heterocyclic Chemistry Applications
- The versatility of thioureido-acetamides in synthesizing various heterocycles in one-pot cascade reactions demonstrates the potential for creating novel compounds with significant atom economy. This method's ability to efficiently generate diverse heterocycles may be relevant for exploring the synthetic versatility of the compound (Schmeyers & Kaupp, 2002).
Antitumor Activity of Heterocyclic Compounds
- A study on the antitumor activity of new benzothiazole derivatives, using a structure similar to the compound of interest as a pharmacophoric group, highlights the potential for such compounds in cancer research. The ability to inhibit tumor cell lines suggests a possible application in developing anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Quantum Calculations
- The synthesis and evaluation of novel sulfonamide derivatives for antimicrobial activity underscore the potential biomedical applications of structurally complex acetamides. Computational calculations alongside experimental results can provide insights into the compound's reactivity and potential as a lead compound in antimicrobial research (Fahim & Ismael, 2019).
Molecular Docking Studies
- Molecular docking studies on benzothiazolinone acetamide analogs for photovoltaic efficiency and ligand-protein interactions offer a glimpse into the computational chemistry applications of similar compounds. This approach could be applied to the compound to predict its binding affinities and interactions with biological targets (Mary et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-27-17-7-4-15(10-19(17)28-2)16-5-8-22(25-24-16)31-12-21(26)23-11-14-3-6-18-20(9-14)30-13-29-18/h3-10H,11-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWURJUOBECJJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)
![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2839023.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2839029.png)
![2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide](/img/structure/B2839030.png)
![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2839031.png)
![5,6-dichloro-N-[1-(2-oxooxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2839032.png)



![1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2839041.png)
![3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2839042.png)
